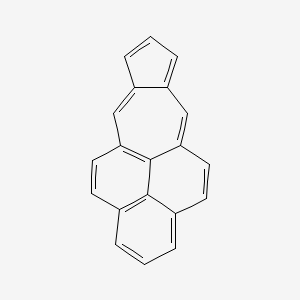
AZULENO(5,6,7-cd)PHENALENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZULENO(5,6,7-cd)PHENALENE: is a polycyclic aromatic hydrocarbon with the molecular formula C20H12. It is a non-benzenoid aromatic compound, meaning it does not follow the typical alternating single and double bond structure seen in benzenoid aromatics. This compound is known for its unique electronic properties and has been the subject of various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZULENO(5,6,7-cd)PHENALENE typically involves the cyclization of precursor molecules. One common method involves the use of diboron reagents and iodide for palladium-catalyzed [3 + 2] cross-annulation of alkynes . This reaction is carried out under specific conditions to ensure the formation of the desired polycyclic structure.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of palladium-catalyzed reactions and other catalytic processes are likely to be employed in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: AZULENO(5,6,7-cd)PHENALENE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and aromaticity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives .
Scientific Research Applications
Chemistry: AZULENO(5,6,7-cd)PHENALENE is used in the study of non-benzenoid aromatic systems. Its unique electronic properties make it a valuable compound for understanding aromaticity and electronic transitions .
Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. Some studies have investigated its carcinogenic properties, comparing it to other polycyclic aromatic hydrocarbons .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of AZULENO(5,6,7-cd)PHENALENE involves its interaction with molecular targets through its aromatic π-electron system. This interaction can influence various molecular pathways, including those involved in electronic transitions and chemical reactivity . The compound’s unique structure allows it to participate in specific reactions that are not typical for benzenoid aromatics .
Comparison with Similar Compounds
AZULENO(1,2,3-cd)PHENALENE: Another isomer of AZULENO(5,6,7-cd)PHENALENE, differing in the position of the azulene unit.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Uniqueness: this compound is unique due to its non-benzenoid aromatic structure, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying non-benzenoid aromatic systems and developing advanced materials .
Properties
CAS No. |
6580-41-2 |
|---|---|
Molecular Formula |
C20H12 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
pentacyclo[10.6.2.03,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H12/c1-3-13-7-9-17-11-15-5-2-6-16(15)12-18-10-8-14(4-1)19(13)20(17)18/h1-12H |
InChI Key |
MMVAQVCLDJYKKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC5=CC=CC5=CC(=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















